molecular formula C18H19N3O2 B3864855 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide CAS No. 5551-10-0

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B3864855
CAS No.: 5551-10-0
M. Wt: 309.4 g/mol
InChI Key: XZXCPVJZOPRGIJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the reaction of the benzimidazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzene ring or benzimidazole core.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation.

Scientific Research Applications

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, contributing to the understanding of disease mechanisms.

    Chemical Biology: The compound serves as a tool for probing biological systems and investigating the interactions between small molecules and biomolecules.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide can be compared with other benzimidazole derivatives, such as:

    N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide: Lacks the tert-butyl group, which may affect its biological activity and solubility.

    4-tert-butyl-N-(1H-benzimidazol-5-yl)benzamide: Lacks the oxo group, which may influence its reactivity and binding properties.

    N-(2-oxo-1,2-dihydro-1H-benzimidazol-5-yl)-4-methylbenzamide: Contains a methyl group instead of a tert-butyl group, potentially altering its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall chemical behavior.

Properties

IUPAC Name

4-tert-butyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-18(2,3)12-6-4-11(5-7-12)16(22)19-13-8-9-14-15(10-13)21-17(23)20-14/h4-10H,1-3H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCPVJZOPRGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416931
Record name 4-tert-Butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5551-10-0
Record name 4-tert-Butyl-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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